molecular formula C7H6N4O2 B6164766 2-(9H-purin-9-yl)acetic acid CAS No. 98550-24-4

2-(9H-purin-9-yl)acetic acid

Cat. No. B6164766
CAS RN: 98550-24-4
M. Wt: 178.1
InChI Key:
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Description

“2-(9H-purin-9-yl)acetic acid” is a purine derivative . It is also known as “2-(6-Amino-9H-purin-9-yl)acetic acid” and has the molecular formula C₇H₇N₅O₂ .


Synthesis Analysis

The synthesis of “2-(9H-purin-9-yl)acetic acid” and its derivatives can be achieved through various methods. For instance, the Pd-catalyzed cross-coupling reactions of 6-chloropurines with a Reformatsky reagent have been used to synthesize (purin-6-yl)acetates. Another method involves the use of tert-butyl ester as a starting material for anisoylation . The resulting N6, N6-dianisoylated substance is then subjected to acidic hydrolysis to afford the compound in an excellent overall yield .


Molecular Structure Analysis

The molecular structure of “2-(9H-purin-9-yl)acetic acid” and its derivatives is characterized by the presence of a purine base, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring . The acetic acid moiety is attached to the nitrogen atom at the 6-position of the purine base.


Chemical Reactions Analysis

The chemical reactivity of “2-(9H-purin-9-yl)acetic acid” derivatives can be explored through various reactions. For instance, 2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(9H-purin-9-yl)acetic acid” derivatives are influenced by the purine base and the substituents attached to it. The solubility, melting point, and stability of these compounds can vary based on the nature of the substituents and the reaction conditions used during synthesis.

Mechanism of Action

While the specific mechanism of action for “2-(9H-purin-9-yl)acetic acid” is not mentioned in the search results, it’s worth noting that similar compounds, such as Famciclovir, undergo rapid biotransformation to the active antiviral compound penciclovir, which has inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV) .

Safety and Hazards

While specific safety and hazard information for “2-(9H-purin-9-yl)acetic acid” was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions for “2-(9H-purin-9-yl)acetic acid” and its derivatives could involve further exploration of their pharmaceutical applications. For instance, “2-(9H-purin-9-yl)acetic acid” is one of the substances used in the synthesis of peptide nucleic acid (PNA) adenine monomer and oligomers . Additionally, substituted 2-(9H-purin-9-yl) acetic acid analogues have been studied as inhibitors of STAT3 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(9H-purin-9-yl)acetic acid involves the conversion of purine to the desired product through a series of chemical reactions.", "Starting Materials": [ "Purine", "Bromine", "Sodium hydroxide", "Acetic acid", "Hydrogen peroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of Purine - Purine is reacted with bromine in acetic acid to form 9-bromopurine.", "Step 2: Hydrolysis of 9-bromopurine - 9-bromopurine is hydrolyzed with sodium hydroxide to form 9-hydroxypurine.", "Step 3: Oxidation of 9-hydroxypurine - 9-hydroxypurine is oxidized with hydrogen peroxide to form 2-(9H-purin-9-yl)acetic acid.", "Step 4: Neutralization and Purification - The reaction mixture is neutralized with sodium bicarbonate and purified by recrystallization using water and sodium chloride." ] }

CAS RN

98550-24-4

Product Name

2-(9H-purin-9-yl)acetic acid

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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